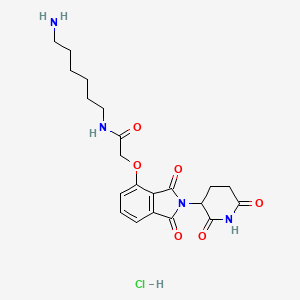

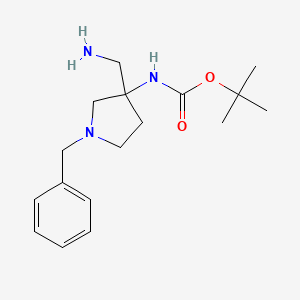

N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

Übersicht

Beschreibung

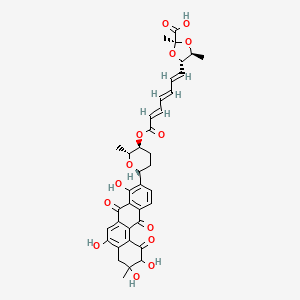

Thalidomid - Linker 15 ist ein Derivat von Thalidomid, einer Verbindung, die ursprünglich als Beruhigungsmittel entwickelt wurde, aber später signifikante therapeutische Wirkungen bei verschiedenen Krankheiten zeigte. Thalidomid und seine Derivate, einschließlich Thalidomid - Linker 15, sind bekannt für ihre immunmodulatorischen, entzündungshemmenden und antiangiogenen Eigenschaften. Diese Verbindungen wurden ausgiebig auf ihr Potenzial zur Behandlung von multiplem Myelom, Lepra und anderen Erkrankungen untersucht.

Wissenschaftliche Forschungsanwendungen

Thalidomid - Linker 15 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, darunter Proteinabbau und Signaltransduktion.

Medizin: Thalidomid - Linker 15 wird auf sein Potenzial zur Behandlung von Krebs, Autoimmunerkrankungen und Entzündungszuständen untersucht. Es ist besonders für seine Rolle im gezielten Proteinabbau bekannt, einem vielversprechenden Ansatz in der Wirkstoffforschung.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer Materialien und chemischer Prozesse

Wirkmechanismus

Thalidomid - Linker 15 entfaltet seine Wirkungen hauptsächlich durch Bindung an Cereblon, einen Substraterkennungsrezeptor für Cullin 4 RING E3 Ubiquitinligase (CRL4). Diese Bindung verändert die Substratspezifität von Cereblon, was zur Rekrutierung und zum Abbau nicht-nativer Substrate führt. Dieser Mechanismus ist entscheidend für die immunmodulatorischen und anti-krebsigen Wirkungen der Verbindung. Die beteiligten molekularen Zielstrukturen umfassen verschiedene Proteine, die die Zellproliferation, das Überleben und die Immunantwort regulieren .

Wirkmechanismus

Pharmacokinetics

- Thalidomide-O-amido-C6-NH2 hydrochloride is orally administered and undergoes absorption in the gastrointestinal tract. It distributes throughout the body, including tissues and cells. Evidences for enzymatic metabolism of thalidomide are mixed, with some studies detecting 5-hydroxythalidomide (5-OH) as a metabolite catalyzed by the CYP2C19 enzyme . The compound is excreted primarily through urine and feces.

Vorbereitungsmethoden

Die Synthese von Thalidomid - Linker 15 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Thalidomid selbst beginnen. Thalidomid wird durch eine Reaktion zwischen Phthalsäureanhydrid und Glutaminsäure synthetisiert, gefolgt von einer Cyclisierung zur Bildung des Phthalimidrings. Der Linker 15-Anteil wird dann durch eine Reihe chemischer Reaktionen, einschließlich Alkylierung und Acylierung, angehängt, um die gewünschten funktionellen Gruppen einzuführen. Industrielle Produktionsverfahren verwenden oft kontinuierliche Flusschemie, um eine hohe Ausbeute und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Thalidomid - Linker 15 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden, was zur Bildung von hydroxylierten Derivaten führt.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um die Verbindung zu reduzieren, was möglicherweise ihre pharmakologischen Eigenschaften verändert.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Vielseitigkeit der Verbindung im Wirkstoffdesign verbessern.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution zu verschiedenen funktionellen Analogen führen kann .

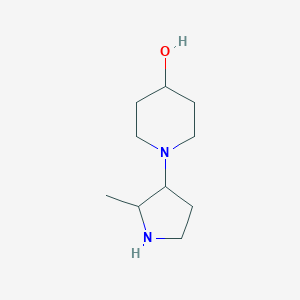

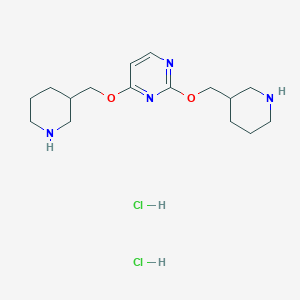

Vergleich Mit ähnlichen Verbindungen

Thalidomid - Linker 15 wird mit anderen Thalidomidderivaten wie Lenalidomid und Pomalidomid verglichen. Während alle diese Verbindungen einen gemeinsamen Wirkmechanismus durch Cereblonbindung teilen, ist Thalidomid - Linker 15 einzigartig in seiner spezifischen Linkerstruktur, die seine Pharmakokinetik und Pharmakodynamik beeinflussen kann. Lenalidomid und Pomalidomid sind in bestimmten therapeutischen Kontexten potenter, aber Thalidomid - Linker 15 bietet eindeutige Vorteile im gezielten Proteinabbau und in der Wirkstoffentwicklung .

Ähnliche Verbindungen

Lenalidomid: Ein weiteres Thalidomidderivat mit verbesserten immunmodulatorischen und anti-krebsigen Eigenschaften.

Pomalidomid: Bekannt für seine starken entzündungshemmenden und antiangiogenen Wirkungen.

Iberdomid: Ein neueres Derivat mit vielversprechendem therapeutischen Potenzial bei hämatologischen Malignomen.

Thalidomid - Linker 15 zeichnet sich durch seine einzigartige Linkerstruktur aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGOZIANMTYDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine](/img/structure/B1487316.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)

![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)